

Application Notes and Protocols: 4-(4-Chlorophenyl)-2-methylthiazole in Antimicrobial Research

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-methylthiazole

Cat. No.: B186204

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of **4-(4-chlorophenyl)-2-methylthiazole** and its derivatives. The information is curated from recent scientific literature to guide researchers in exploring this chemical scaffold for novel antimicrobial drug discovery. While specific data for **4-(4-chlorophenyl)-2-methylthiazole** is limited, extensive research on closely related analogs provides valuable insights into its potential activity and mechanisms of action.

Antimicrobial Activity Profile

Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is influenced by the nature of the substituent at the 2-position of the thiazole ring.

Antibacterial Activity

Numerous studies have reported the antibacterial effects of 4-(4-chlorophenyl)thiazole derivatives. The primary methods used to quantify this activity are the determination of the

Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.

Table 1: Antibacterial Activity of 4-(4-Chlorophenyl)thiazole Derivatives (Zone of Inhibition)

Compound/Derivative	Bacterial Strain	Zone of Inhibition (mm)	Reference
4-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiazole-2-amine	Bacillus subtilis	18	[1]
Escherichia coli	16	[1]	
Staphylococcus aureus	17	[1]	
3-[4-(4-chlorophenyl)thiazole-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one	Bacillus subtilis	20	[1]
Escherichia coli	19	[1]	
Staphylococcus aureus	18	[1]	
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative	Staphylococcus aureus	Moderate Activity	[2][3]
Bacillus subtilis	Moderate Activity	[2][3]	

Table 2: Antibacterial Activity of 4-(4-Chlorophenyl)thiazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative	Staphylococcus aureus	100	[2][3]
Bacillus subtilis	100	[2][3]	
Escherichia coli	>100	[2][3]	
Pseudomonas aeruginosa	>100	[2][3]	

Antifungal Activity

The antifungal potential of this scaffold has also been investigated, with some derivatives showing promising activity against clinically relevant fungal species.

Table 3: Antifungal Activity of 4-(4-Chlorophenyl)thiazole Derivatives

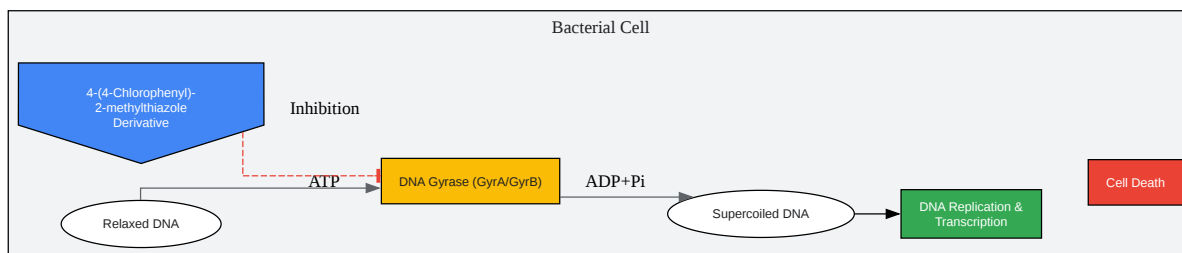
Compound/Derivative	Fungal Strain	Zone of Inhibition (mm)	MIC (µg/mL)	Reference
4-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiazol-2-amine	Aspergillus niger	19	-	[1]
Aspergillus flavus	16	-	[1]	
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one	Aspergillus niger	18	-	[1]
Aspergillus flavus	17	-	[1]	
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative	Candida albicans	-	100	[2][3]
Candida glabrata	-	100	[2][3]	

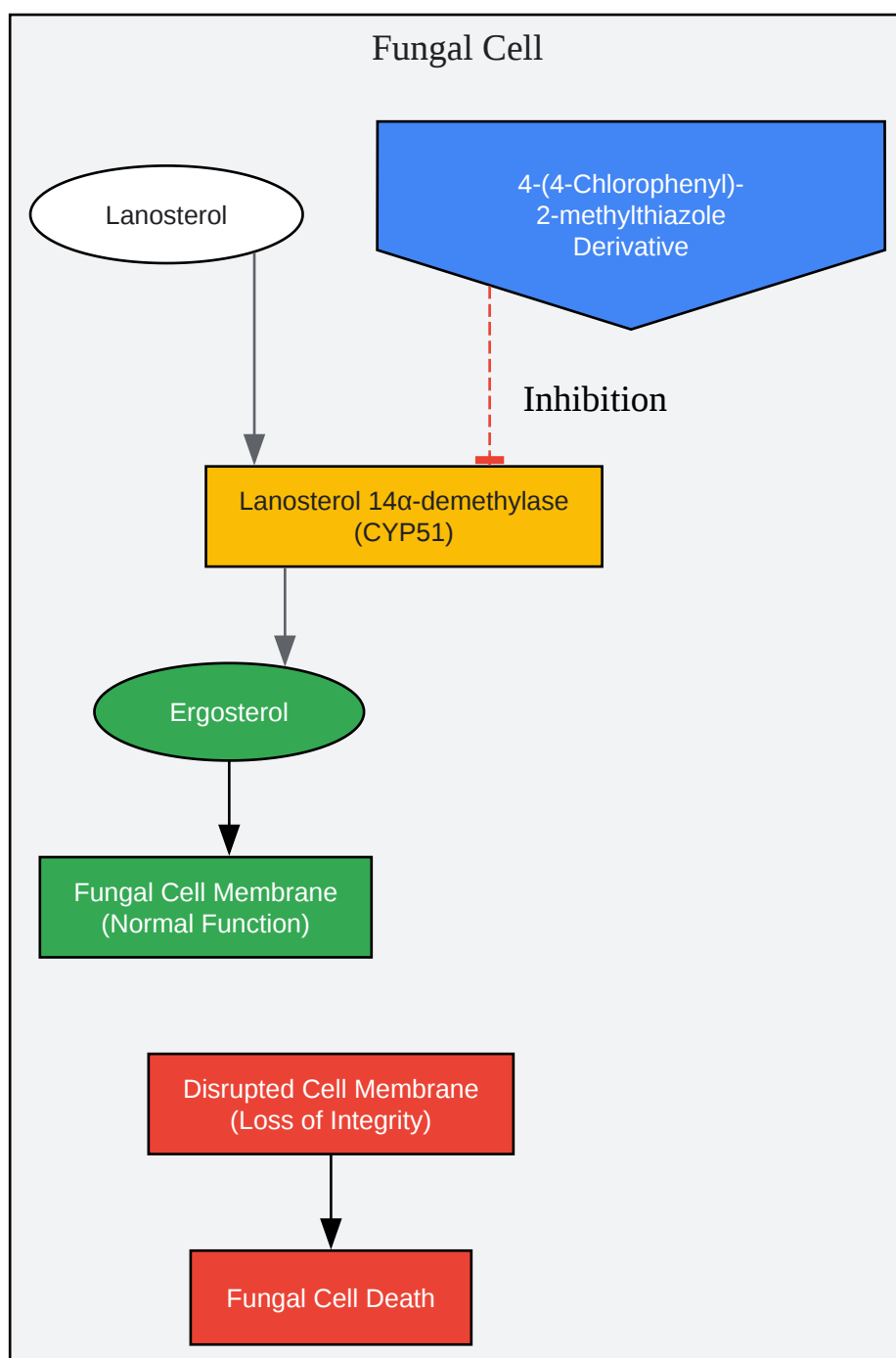
Proposed Mechanisms of Action

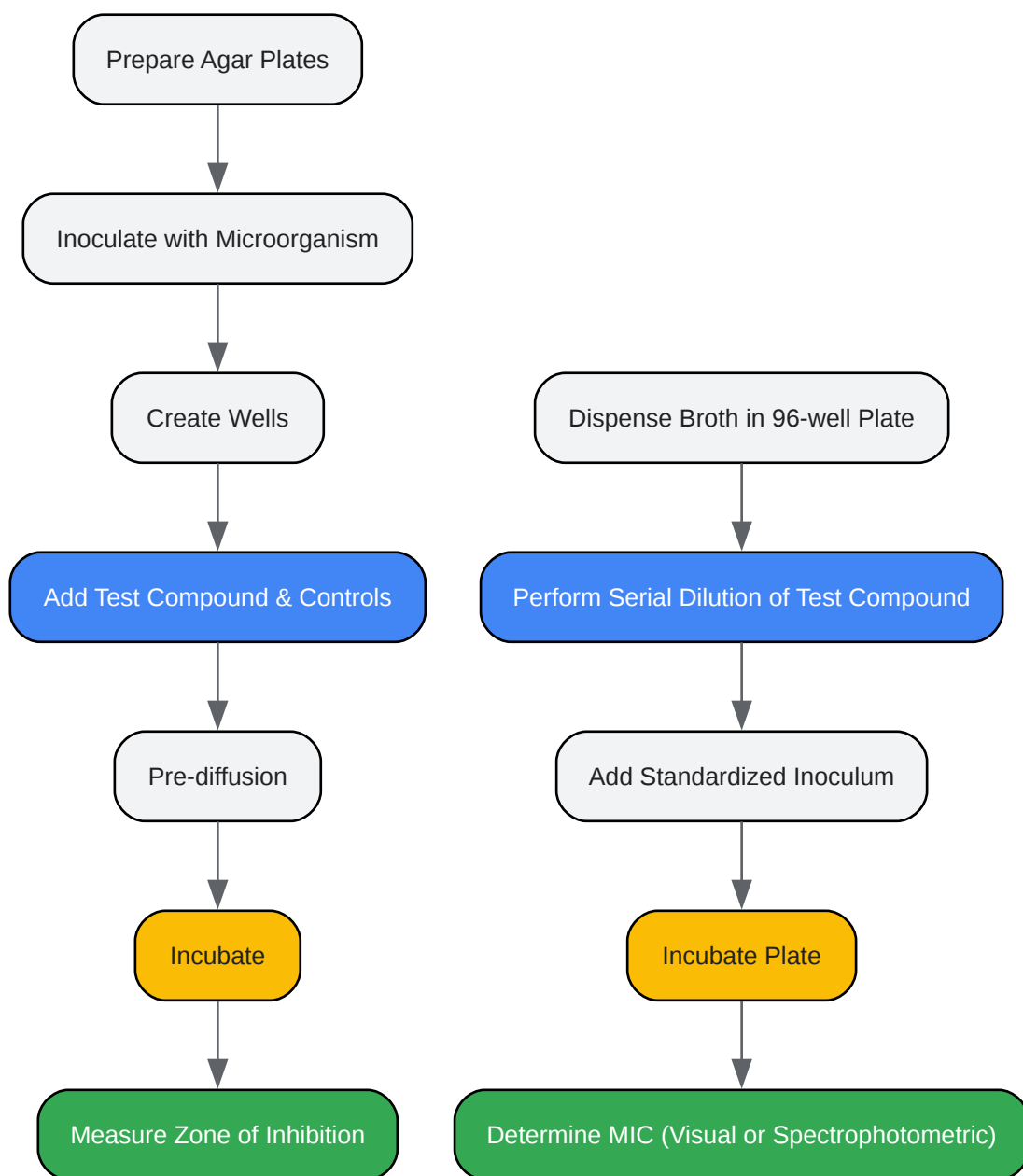
The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. Two prominent mechanisms have been proposed based on in silico and in vitro studies.

Inhibition of Bacterial DNA Gyrase

Thiazole derivatives have been identified as potential inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4][5] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, ultimately leading to bacterial cell death.







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